4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 61212-73-5
VCID: VC11054398
InChI: InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol

4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide

CAS No.: 61212-73-5

Cat. No.: VC11054398

Molecular Formula: C16H16N2O6

Molecular Weight: 332.31 g/mol

* For research use only. Not for human or veterinary use.

4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide - 61212-73-5

CAS No. 61212-73-5
Molecular Formula C16H16N2O6
Molecular Weight 332.31 g/mol
IUPAC Name 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide
Standard InChI InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19)
Standard InChI Key VPQHSULAOZVTIE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Synthesis and Preparation

The synthesis of 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide likely involves a multi-step process:

  • Nitration: Introduction of the nitro group to the benzamide ring.

  • Methoxylation: Addition of methoxy groups at the 4 and 5 positions.

  • Amide Formation: Coupling of the 4-methoxyphenyl group with the benzamide moiety.

Specific synthesis protocols may vary based on the availability of starting materials and desired yields.

Potential Applications

While specific research on 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide is limited, compounds with similar structures have shown promise in various fields:

  • Antioxidant Activity: Nitro and methoxy substituents can enhance antioxidant properties, as seen in related compounds like 4,5-dimethoxy-2-nitrobenzohydrazides .

  • Pharmaceutical Applications: Benzamides are explored for their potential in drug development, including antimicrobial and anticancer activities .

Data and Research Findings

Given the lack of specific data on 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide, we can look at analogous compounds for insights:

CompoundAntioxidant ActivityPotential Applications
4,5-Dimethoxy-2-nitrobenzohydrazidePotent antioxidant (>30% in ORAC assay)Antioxidant, cholinesterase inhibition
N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine OxidesHydroxyl radical scavengers (~100%)Antioxidant, LOX inhibition

These compounds demonstrate the potential for nitro and methoxy-substituted benzamides to exhibit significant biological activity.

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